molecular formula C11H8ClNO3 B11611414 (3E)-6-chloro-3-(2-oxopropylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one

(3E)-6-chloro-3-(2-oxopropylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one

Cat. No.: B11611414
M. Wt: 237.64 g/mol
InChI Key: LSIALUGZEVALMN-XQRVVYSFSA-N
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Description

(3E)-6-chloro-3-(2-oxopropylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one is a synthetic organic compound that belongs to the benzoxazinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-6-chloro-3-(2-oxopropylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-chloro-2H-1,4-benzoxazin-2-one with an α,β-unsaturated ketone in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3E)-6-chloro-3-(2-oxopropylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Halogen substitution reactions can occur, leading to the formation of derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3E)-6-chloro-3-(2-oxopropylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-2H-1,4-benzoxazin-2-one: A precursor in the synthesis of (3E)-6-chloro-3-(2-oxopropylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one.

    3-(2-oxopropylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one: A related compound with similar structural features.

Uniqueness

This compound is unique due to the presence of both a chloro substituent and an oxopropylidene group. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H8ClNO3

Molecular Weight

237.64 g/mol

IUPAC Name

6-chloro-3-[(Z)-2-hydroxyprop-1-enyl]-1,4-benzoxazin-2-one

InChI

InChI=1S/C11H8ClNO3/c1-6(14)4-9-11(15)16-10-3-2-7(12)5-8(10)13-9/h2-5,14H,1H3/b6-4-

InChI Key

LSIALUGZEVALMN-XQRVVYSFSA-N

Isomeric SMILES

C/C(=C/C1=NC2=C(C=CC(=C2)Cl)OC1=O)/O

Canonical SMILES

CC(=CC1=NC2=C(C=CC(=C2)Cl)OC1=O)O

Origin of Product

United States

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